molecular formula C7H9NO4S2 B13913446 5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid CAS No. 7311-36-6

5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid

Katalognummer: B13913446
CAS-Nummer: 7311-36-6
Molekulargewicht: 235.3 g/mol
InChI-Schlüssel: NPFQUQADYXHUAU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a sulfonyl group, and a thiophene ring, which contribute to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with dimethylamine and a sulfonylating agent. One common method includes the use of sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group or the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-(Dimethylamino)naphthalene-1-sulfonyl chloride: Known for its use in fluorescent labeling.

    5-(Dimethylamino)-2-naphthalenesulfonic acid: Used in the study of protein folding and dynamics.

Uniqueness

5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid is unique due to its combination of a thiophene ring with a dimethylamino and sulfonyl group, which imparts distinct chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

7311-36-6

Molekularformel

C7H9NO4S2

Molekulargewicht

235.3 g/mol

IUPAC-Name

5-(dimethylsulfamoyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C7H9NO4S2/c1-8(2)14(11,12)6-4-3-5(13-6)7(9)10/h3-4H,1-2H3,(H,9,10)

InChI-Schlüssel

NPFQUQADYXHUAU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)S(=O)(=O)C1=CC=C(S1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.